molecular formula C11H15NOS B14830487 (2-Cyclopropoxy-3-(methylthio)phenyl)methanamine

(2-Cyclopropoxy-3-(methylthio)phenyl)methanamine

Katalognummer: B14830487
Molekulargewicht: 209.31 g/mol
InChI-Schlüssel: MWYKEITUZREPFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyclopropoxy-3-(methylthio)phenyl)methanamine: is an organic compound with the molecular formula C11H15NOS It is characterized by a cyclopropoxy group, a methylthio group, and a phenylmethanamine structure

Eigenschaften

Molekularformel

C11H15NOS

Molekulargewicht

209.31 g/mol

IUPAC-Name

(2-cyclopropyloxy-3-methylsulfanylphenyl)methanamine

InChI

InChI=1S/C11H15NOS/c1-14-10-4-2-3-8(7-12)11(10)13-9-5-6-9/h2-4,9H,5-7,12H2,1H3

InChI-Schlüssel

MWYKEITUZREPFA-UHFFFAOYSA-N

Kanonische SMILES

CSC1=CC=CC(=C1OC2CC2)CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropoxy-3-(methylthio)phenyl)methanamine typically involves the following steps:

    Formation of the Cyclopropoxy Group: This can be achieved through the reaction of a suitable cyclopropyl halide with a phenol derivative under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.

Industrial Production Methods: Industrial production methods for (2-Cyclopropoxy-3-(methylthio)phenyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclopropoxy group or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced cyclopropoxy derivatives, hydrogenated aromatic rings.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (2-Cyclopropoxy-3-(methylthio)phenyl)methanamine involves its interaction with specific molecular targets. The cyclopropoxy and methylthio groups can interact with enzymes or receptors, modulating their activity. The phenylmethanamine structure allows for binding to various biological targets, influencing cellular pathways and biochemical processes.

Vergleich Mit ähnlichen Verbindungen

    (2-(Methylthio)phenyl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (3-(2-Methoxyethoxy)phenyl)methanamine: Contains a methoxyethoxy group instead of the cyclopropoxy and methylthio groups.

    (4-Butoxy-3-ethoxyphenyl)methanamine: Features butoxy and ethoxy groups instead of cyclopropoxy and methylthio groups.

Uniqueness:

  • The presence of both cyclopropoxy and methylthio groups in (2-Cyclopropoxy-3-(methylthio)phenyl)methanamine provides unique chemical reactivity and potential for diverse applications.
  • The combination of these functional groups allows for specific interactions in both chemical and biological systems, distinguishing it from other similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.